molecular formula C10H15N3OS B6537796 N-[6-(ethylsulfanyl)pyridazin-3-yl]-2-methylpropanamide CAS No. 1021255-35-5

N-[6-(ethylsulfanyl)pyridazin-3-yl]-2-methylpropanamide

Cat. No.: B6537796
CAS No.: 1021255-35-5
M. Wt: 225.31 g/mol
InChI Key: YZOPZVHHRHITMF-UHFFFAOYSA-N
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Description

N-[6-(ethylsulfanyl)pyridazin-3-yl]-2-methylpropanamide is a pyridazine-based acetamide derivative featuring a sulfur-containing ethylsulfanyl group at the 6-position of the pyridazine ring and a branched 2-methylpropanamide substituent. The ethylsulfanyl group enhances lipophilicity and may influence metabolic stability, while the 2-methylpropanamide moiety contributes to hydrogen-bonding interactions with biological targets .

Properties

IUPAC Name

N-(6-ethylsulfanylpyridazin-3-yl)-2-methylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3OS/c1-4-15-9-6-5-8(12-13-9)11-10(14)7(2)3/h5-7H,4H2,1-3H3,(H,11,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZOPZVHHRHITMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=NN=C(C=C1)NC(=O)C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-[6-(ethylsulfanyl)pyridazin-3-yl]-2-methylpropanamide typically involves the functionalization of the pyridazine ring. One common method includes the reaction of hydrazine or aryl hydrazines with mixtures of ketones and esters, or with 1,4-dicarbonyl compounds . Industrial production methods often involve optimizing these reactions to achieve higher yields and purity.

Chemical Reactions Analysis

N-[6-(ethylsulfanyl)pyridazin-3-yl]-2-methylpropanamide undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

N-[6-(ethylsulfanyl)pyridazin-3-yl]-2-methylpropanamide has a wide range of scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic effects, such as antihypertensive and anti-inflammatory activities.

    Industry: It is used in the development of agrochemicals and other industrial applications.

Mechanism of Action

The mechanism of action of N-[6-(ethylsulfanyl)pyridazin-3-yl]-2-methylpropanamide involves its interaction with specific molecular targets. For instance, some pyridazine derivatives are known to inhibit enzymes like phosphodiesterase, which plays a role in various physiological processes . The exact pathways and molecular targets can vary depending on the specific structure and functional groups of the compound.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Pyridazine Derivatives

Compound Name Core Structure Substituents Key Properties
This compound Pyridazine 6-ethylsulfanyl; 3-(2-methylpropanamide) High lipophilicity; potential kinase inhibition
2-{[6-(4-ethylphenyl)pyridazin-3-yl]sulfanyl}-N-[(furan-2-yl)methyl]acetamide Pyridazine 6-(4-ethylphenyl); N-(furan-2-yl)methyl Moderate antimicrobial activity
2-{[6-(4-ethylphenyl)pyridazin-3-yl]sulfanyl}-N-[(thiophen-2-yl)methyl]acetamide Pyridazine 6-(4-ethylphenyl); N-(thiophen-2-yl)methyl Lower anticancer activity vs. furan analog
N-[(oxan-4-yl)methyl]-2-[6-oxo-3-(trifluoromethyl)-1,6-dihydropyridazin-1-yl]propanamide Dihydropyridazinone 3-CF₃; N-(oxan-4-yl)methyl Enhanced metabolic stability; diuretic potential
N-(4-ethylphenyl)-2-({6-[2-(3-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]pyridazin-3-yl}sulfanyl)acetamide Pyridazine Thiazol-5-yl; 4-ethylphenyl Antiproliferative activity in cancer models

Substituent Effects on Bioactivity

  • Ethylsulfanyl vs. Aryl Groups : The ethylsulfanyl group in the target compound likely enhances membrane permeability compared to bulkier aryl groups (e.g., 4-ethylphenyl in ), which may reduce cellular uptake.
  • Amide Branching : The 2-methylpropanamide group offers steric hindrance that could improve selectivity for enzymatic targets, contrasting with linear acetamide chains in analogs like those in .

Electronic and Metabolic Properties

  • Sulfur vs. Oxygen Linkers : Sulfanyl (S-linker) groups, as in the target compound, generally increase lipophilicity and oxidative stability compared to oxygen-based linkers (e.g., ethers) .
  • Trifluoromethyl vs. Methyl Groups : The CF₃ group in introduces strong electron-withdrawing effects, which are absent in the target compound’s ethylsulfanyl substituent. This difference may influence binding affinity to hydrophobic enzyme pockets.

Pharmacological Potential

  • Antimicrobial Activity : Ethylsulfanyl-pyridazines may disrupt bacterial membrane proteins, as seen in furan-containing analogs .

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